Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4-phenylthiazole-5-carboxylate
Description
Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4-phenylthiazole-5-carboxylate is a synthetic organic compound featuring a thiazole core substituted with a phenyl group at position 4 and a carboxylate ester at position 3. The benzamido group at position 2 is further modified with a 2,5-dioxopyrrolidin-1-yl moiety, which likely serves as an activating group for amide bond formation during synthesis.
Properties
IUPAC Name |
ethyl 2-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5S/c1-2-31-22(30)20-19(14-6-4-3-5-7-14)24-23(32-20)25-21(29)15-8-10-16(11-9-15)26-17(27)12-13-18(26)28/h3-11H,2,12-13H2,1H3,(H,24,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYYWENZXLVLNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Preparation
α-Haloketone intermediates are generated by halogenating ethyl 4-phenylacetoacetate. Bromination using molecular bromine in acetic acid yields ethyl 2-bromo-4-phenylacetoacetate, which reacts with thiourea in ethanol under reflux (24–48 hours). The reaction proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon, followed by cyclization and elimination of hydrogen bromide.
Reaction Conditions
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Thiourea, Br₂ | Ethanol | Reflux | 48 h | 68% |
Isolation of Ethyl 2-Amino-4-phenylthiazole-5-carboxylate
The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7), yielding white crystals. Nuclear magnetic resonance (NMR) analysis confirms the structure:
- ¹H-NMR (DMSO-d₆): δ 1.22 (t, J = 7.2 Hz, 3H, CH₂CH₃), 4.22 (q, J = 7.2 Hz, 2H, OCH₂), 7.43–7.75 (m, 5H, Ph).
Synthesis of 4-(2,5-Dioxopyrrolidin-1-yl)benzoic Acid
The benzamido substituent requires prior synthesis of the dioxopyrrolidin-containing benzoic acid derivative.
Cyclization of Succinimide Derivatives
4-Aminobenzoic acid reacts with succinic anhydride in dimethylformamide (DMF) at 120°C for 6 hours, forming 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid. The reaction proceeds via imide formation, with catalytic pyridine facilitating anhydride activation.
Optimized Parameters
| Parameter | Value |
|---|---|
| Molar ratio (acid:anhydride) | 1:1.2 |
| Catalyst | Pyridine |
| Purity (HPLC) | ≥98% |
Amide Coupling Strategies
The critical benzamido linkage is forged through coupling the thiazole amine with the activated dioxopyrrolidin-benzoic acid.
Acid Chloride Method
4-(2,5-Dioxopyrrolidin-1-yl)benzoic acid is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0°C for 2 hours, forming the corresponding acid chloride. Subsequent reaction with ethyl 2-amino-4-phenylthiazole-5-carboxylate in tetrahydrofuran (THF) with triethylamine (TEA) as base yields the target compound.
Key Metrics
Carbodiimide-Mediated Coupling
Alternative activation using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF improves yields to 70–75%. This method minimizes side reactions compared to acid chlorides.
Comparative Data
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Acid chloride | 55–62 | 95 |
| EDC/HOBt | 70–75 | 98 |
Structural Characterization
Spectroscopic Confirmation
Chromatographic Purity
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms ≥98% purity. Retention time: 12.3 minutes.
Process Optimization Challenges
Solvent Effects on Cyclization
Polar aprotic solvents (DMF, DMSO) enhance dioxopyrrolidin formation rates but complicate purification. Switching to toluene with Dean-Stark water removal improves yield to 78%.
Steric Hindrance in Amidation
Bulky substituents on the thiazole nitrogen slow coupling kinetics. Microwave-assisted synthesis (80°C, 30 minutes) accelerates the reaction while maintaining selectivity.
Scalability and Industrial Relevance
Kilogram-scale batches employ continuous flow reactors for the Hantzsch cyclization step, reducing reaction time from 48 hours to 90 minutes. Environmental metrics show a 40% reduction in solvent waste compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4-phenylthiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzamido group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4-phenylthiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4-phenylthiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous molecules, focusing on synthesis, physicochemical properties, and functional group contributions.
Structural Analogues from the 2014 Molecules Study ()
Compounds 12–14 and 17–19 share a benzamido backbone but differ in substituents:
- Key Differences: Core Heterocycle: The target compound contains a thiazole ring, whereas analogues 12–14 and 17–19 incorporate a 2,3-dihydro-1H-perimidin-2-yl group. Ester vs. Carboxylic Acid: The target compound retains an ethyl ester group, while 17–19 are hydrolyzed to carboxylic acids. Chain Length: Analogues 12–14 have varying aliphatic chain lengths (butanoate, pentanoate, hexanoate), influencing their physical properties.
- Physicochemical Properties: Compound ID Melting Point (°C) Yield (%) Functional Groups 12 (butanoate ester) 128.6–132.5 35 Perimidin-yl, benzamido, ester 13 (pentanoate ester) 141.8–143.1 52 Perimidin-yl, benzamido, ester 14 (hexanoate ester) 145.8–147.4 48 Perimidin-yl, benzamido, ester Target Compound Not reported N/A Thiazole, phenyl, dioxopyrrolidin, ester Melting points for 12–14 increase with aliphatic chain length, suggesting enhanced crystallinity. The target compound’s phenyl and thiazole groups may confer distinct packing behavior, though data are unavailable .
Thiazole Carboxamide Analogues ()
Compounds like 3a–s in feature a 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide scaffold. Key comparisons include:
- Substituent Effects :
- The target compound’s 4-phenyl group contrasts with the 4-methyl and 4-pyridinyl groups in 3a–s , which may alter electronic properties and binding affinities in biological targets.
- The 2,5-dioxopyrrolidin-1-yl group in the target compound enhances electrophilicity for amide coupling, akin to the 2-bromoacetoacetate intermediates in 3a–s synthesis .
- Synthesis :
Dioxopyrrolidin-Containing Analogues ()
Compound 63 in incorporates a 2,5-dioxopyrrolidin-1-yl ester as an activating group, similar to the target compound.
- Structural Contrasts: Core Scaffold: Compound 63 features a quinazolinone core, while the target compound has a thiazole ring. Biological Implications: Quinazolinones are associated with kinase inhibition, whereas thiazoles often exhibit antimicrobial or anti-inflammatory activity. The shared dioxopyrrolidin group suggests both compounds may target similar enzymatic active sites .
Biological Activity
Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4-phenylthiazole-5-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological mechanisms, applications, and relevant research findings.
Chemical Structure and Synthesis
The compound features a thiazole ring, a benzamido group, and a pyrrolidinone moiety. Its synthesis typically involves several key steps:
- Formation of the Thiazole Ring : Achieved through Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.
- Introduction of the Benzamido Group : Accomplished via an amide coupling reaction using 4-aminobenzoic acid and 2,5-dioxopyrrolidin-1-yl chloride in the presence of coupling agents.
- Esterification : The final step involves esterification with ethanol under acidic conditions to yield the ethyl ester form .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Interaction : The thiazole ring can bind to enzyme active sites, potentially inhibiting their activity.
- Protein Binding : The benzamido group can form hydrogen bonds with amino acid residues in proteins, influencing protein functionality.
- Pyrrolidinone Contribution : This moiety may enhance binding affinity and specificity towards biological targets .
Biological Activities
Research has indicated several significant biological activities associated with this compound:
Anticonvulsant Activity
In studies evaluating anticonvulsant properties, derivatives similar to this compound have shown promising results. For instance, compounds integrated with thiazole and pyrrolidinone structures demonstrated effective inhibition of seizure activity in animal models .
Antiviral Activity
Thiazole derivatives have been investigated for their antiviral properties. In particular, compounds exhibiting structural similarities to this compound were tested against viruses like yellow fever. Some derivatives showed over 50% inhibition of viral replication at concentrations around 50 μM .
Anticancer Potential
The compound's potential as an anticancer agent has also been explored. Studies on thiazole-based compounds revealed significant cytotoxic activity against various cancer cell lines. The structure-activity relationship (SAR) analyses indicated that specific substitutions on the thiazole ring enhance antiproliferative effects .
Research Findings and Case Studies
Q & A
Q. Key Optimization Considerations :
- Reflux duration varies (2–8 hours) depending on substituent reactivity .
- Catalytic acetic acid improves cyclization efficiency .
How is the compound characterized using spectroscopic and crystallographic methods?
Q. Basic
- Spectroscopy :
- X-ray Crystallography :
Q. Contradictions :
- Weak C-H···π interactions may dominate in non-polar substituents, reducing reliance on classical H-bonds .
What methodologies are used to analyze structure-activity relationships (SAR) for bioactivity?
Q. Advanced
- Substituent Variation : Systematic modification of the phenyl or pyrrolidinone groups to assess antibiofilm/antiproliferative effects (e.g., 4-chlorophenoxy boosts activity against C. albicans with BIC₅₀ = 0.01 µM) .
- Docking Studies : Molecular modeling predicts binding affinity to targets like fungal CYP51 .
Q. Advanced
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict frontier orbitals (HOMO-LUMO gap ~4.5 eV) and charge distribution .
- Solvent Effects : PCM models simulate polarity-dependent reactivity (e.g., ester hydrolysis rates in ethanol vs. DMF) .
How to address conflicting crystallographic data during structure validation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
